N-(3-chloro-4-fluorophenyl)-2-[4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]acetamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-2-[4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a chlorofluorophenyl group and a purine derivative, linked through a piperazine ring, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-[4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]acetamide typically involves multiple steps:
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Formation of the Chlorofluorophenyl Intermediate: : The initial step involves the halogenation of a phenyl ring to introduce chlorine and fluorine atoms at specific positions. This can be achieved through electrophilic aromatic substitution reactions using reagents like chlorine gas and fluorine gas or their derivatives under controlled conditions.
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Synthesis of the Purine Derivative: : The purine moiety is synthesized separately, often starting from xanthine or its derivatives
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Coupling Reaction: : The final step involves coupling the chlorofluorophenyl intermediate with the purine derivative via a piperazine linker. This is usually done through nucleophilic substitution reactions, where the piperazine ring acts as a nucleophile, attacking the electrophilic carbon of the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors for precise control of reaction conditions, purification steps such as recrystallization or chromatography, and rigorous quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the purine moiety, where the presence of electron-donating groups can facilitate the formation of oxidized derivatives.
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Reduction: : Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule, often using reagents like hydrogen gas in the presence of a catalyst.
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Substitution: : The aromatic ring can undergo various substitution reactions, such as nucleophilic aromatic substitution, where nucleophiles replace the halogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic organic chemistry.
Biology
Biologically, the compound’s structure suggests potential interactions with biological macromolecules, making it a candidate for studies in enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic effects. Its structural similarity to known bioactive molecules suggests it could act as an inhibitor or modulator of specific biological pathways, potentially leading to new treatments for diseases.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-(3-chloro-4-fluorophenyl)-2-[4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. The purine moiety suggests potential interactions with enzymes or receptors involved in nucleotide metabolism or signaling pathways. The piperazine ring could facilitate binding to protein targets, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-fluorophenyl)-3-ethylbenzenesulfonamide
- N-(3-chloro-4-fluorophenyl)-4-fluoro-3-methylbenzenesulfonamide
Uniqueness
Compared to these similar compounds, N-(3-chloro-4-fluorophenyl)-2-[4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]acetamide stands out due to the presence of the purine moiety, which imparts unique biological activity and potential therapeutic applications. The combination of a chlorofluorophenyl group with a purine derivative through a piperazine linker is relatively rare, making this compound a unique subject of study in various scientific fields.
Properties
Molecular Formula |
C19H21ClFN7O3 |
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Molecular Weight |
449.9 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C19H21ClFN7O3/c1-25-16-15(17(30)26(2)19(25)31)23-18(24-16)28-7-5-27(6-8-28)10-14(29)22-11-3-4-13(21)12(20)9-11/h3-4,9H,5-8,10H2,1-2H3,(H,22,29)(H,23,24) |
InChI Key |
LRMJQNUNXYLNNN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N3CCN(CC3)CC(=O)NC4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
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